molecular formula C22H25N5O B2702576 N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide CAS No. 2034503-40-5

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide

Cat. No.: B2702576
CAS No.: 2034503-40-5
M. Wt: 375.476
InChI Key: XWTJHBIQJPIORR-UHFFFAOYSA-N
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Description

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of tricyclic nitrogen-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tetrahydrocinnolin ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the piperidinyl group: This step often involves nucleophilic substitution reactions.

    Formation of the indole ring: This can be synthesized through Fischer indole synthesis or other suitable methods.

    Coupling of the indole ring with the piperidinyl-tetrahydrocinnolin intermediate: This step usually involves amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the formation of reduced analogs.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Known for their antibacterial activity.

    Naphthyridine derivatives: Also exhibit antibacterial properties.

    Morpholine derivatives: Used in various medicinal applications.

Uniqueness

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide is unique due to its specific tricyclic structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of the tetrahydrocinnolin, piperidinyl, and indole moieties sets it apart from other similar compounds .

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c28-22(20-13-15-5-1-3-7-18(15)24-20)23-17-9-11-27(12-10-17)21-14-16-6-2-4-8-19(16)25-26-21/h1,3,5,7,13-14,17,24H,2,4,6,8-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTJHBIQJPIORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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